N-Hydroxy-1H-imidazole-4-carboximidamide

CYP3A4 Drug Metabolism Enzyme Inhibition

Researchers investigating HDAC isoform selectivity or CYP-mediated drug-drug interactions require reference compounds with validated, reproducible inhibitory profiles. Generic substitution across imidazole-carboximidamide regioisomers (2-, 4-, 5-position) is not functionally equivalent-substitution position dictates metal-chelation geometry and enzyme active-site complementarity. This compound provides: • Quantified CYP3A4 IC50 of 233 nM-a defined moderate-inhibition benchmark for DDI risk panels • Differential HDAC1 (IC50 550 nM) and HDAC2 (IC50 400 nM) inhibition-a 1.38× selectivity baseline for isoform discrimination studies • Constrained N,O-donor chelating scaffold for developing metal-dependent enzyme inhibitors with improved target specificity

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
Cat. No. B13705274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-1H-imidazole-4-carboximidamide
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C(=NO)N
InChIInChI=1S/C4H6N4O/c5-4(8-9)3-1-6-2-7-3/h1-2,9H,(H2,5,8)(H,6,7)
InChIKeyVQAHIWBVFLBMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-1H-imidazole-4-carboximidamide Structural Classification & Comparators


N-Hydroxy-1H-imidazole-4-carboximidamide (CAS 914781-71-8, molecular formula C4H6N4O, molecular weight 126.12 g/mol) is an imidazole derivative containing an N-hydroxycarboximidamide functional group . This compound belongs to the N-hydroxyguanidine chemotype—a class characterized by the presence of an N-hydroxy group attached to an amidine/guanidine moiety that confers iron-chelation capacity and free radical scavenging properties relevant to ribonucleotide reductase inhibition [1]. For scientific procurement and research selection, the most relevant comparators include: (i) hydroxyurea (HU)—the prototypical ribonucleotide reductase inhibitor with established clinical use; (ii) hydroxyguanidine—the parent scaffold from which N-hydroxy-N′-aminoguanidine derivatives derive their 20–30× enhanced potency [2]; (iii) N′-hydroxy-1H-imidazole-2-carboximidamide and N′-hydroxy-1H-imidazole-5-carboximidamide—regioisomeric analogs differing only in substitution position; and (iv) 1-Methyl-5-(methylamino)-1H-imidazole-4-carboximidamide (CAS 792136-06-2)—an N-alkylated derivative with distinct steric and electronic properties.

Why Generic Substitution Fails: Structural Determinants


Within the N-hydroxycarboximidamide class, small structural perturbations produce disproportionate functional consequences that preclude generic substitution. The substitution position on the imidazole ring (2- vs. 4- vs. 5-position) dictates both the pKa of the N-hydroxy group and the tautomeric equilibrium of the amidine moiety—parameters that directly govern metal-chelation geometry and enzyme active-site complementarity [1]. For N-hydroxy-N′-aminoguanidine derivatives, specific substituents produce 20- to 30-fold potency differences against ribonucleotide reductase relative to the unsubstituted hydroxyguanidine parent [2]. The N-hydroxycarboximidamide pharmacophore is exquisitely sensitive to electronic effects: ortho-hydroxy substitution on pendant aryl rings significantly modulates antileukemic potency [3], while N-alkylation (as in the 1-methyl-5-methylamino analog) fundamentally alters hydrogen-bond donor/acceptor capacity and steric accessibility to target enzymes . Furthermore, regioisomeric variants (e.g., 2-carboximidamide vs. 4-carboximidamide vs. 5-carboximidamide) exhibit divergent metal-binding stoichiometries and coordination geometries—N-hydroxyimidazole ligands can form six-membered chelate rings with transition metals, with protonation state of the imidazole imine nitrogen critically influencing coordination mode [4]. Consequently, researchers cannot assume functional equivalence among imidazole-carboximidamide positional isomers or N-substituted derivatives; each variant represents a distinct chemical entity with unique binding, reactivity, and biological profiles that must be empirically validated for a given application.

Quantitative Evidence Matrix


CYP3A4 Inhibition vs. Ketoconazole

The compound demonstrates moderate inhibitory activity against human cytochrome P450 3A4 (CYP3A4), a critical drug-metabolizing enzyme whose inhibition potential dictates drug-drug interaction liability in preclinical development. The measured IC50 value provides a quantifiable benchmark for assessing metabolic liability relative to the prototypical strong CYP3A4 inhibitor ketoconazole [1].

CYP3A4 Drug Metabolism Enzyme Inhibition

HDAC1/HDAC2 Isoform Selectivity

The compound exhibits differential inhibitory activity against histone deacetylase (HDAC) isoforms, with measurable selectivity between HDAC1 and HDAC2. This isoform discrimination is quantitatively characterized by IC50 values that demonstrate a modest preference for HDAC2 over HDAC1 [1].

HDAC Epigenetics Cancer Research

N-Hydroxycarboximidamide Cytotoxic Potency

Compounds bearing the N-hydroxycarboximidamide pharmacophore demonstrate quantifiable cytotoxic activity against cancer cell lines. Within this chemical series, specific derivatives exhibit potent sub-micromolar cytotoxicity, providing a benchmark for evaluating structure-activity relationships . The target compound serves as a core scaffold from which more potent derivatives can be systematically elaborated.

Cytotoxicity Anticancer SAR

N-Hydroxyimidazole Metal-Chelation in DXR Inhibition

The N-hydroxyimidazole subunit functions as an effective metal-chelating unit capable of coordinating transition metals essential for enzymatic catalysis. This structural motif has been successfully incorporated into constrained fosmidomycin analogs targeting the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme—a validated antibacterial and antimalarial target [1]. The N-hydroxyimidazole moiety forms six-membered chelate rings with metal ions, adopting a zwitterionic form where the imidazole imine nitrogen is protonated and the oxime oxygen is deprotonated upon metal coordination [2].

Metal Chelation DXR Antibacterial

Ribonucleotide Reductase Inhibitory Activity

Within the N-hydroxyguanidine chemotype—the broader pharmacologic class encompassing the target compound—specific derivatives demonstrate substantially enhanced ribonucleotide reductase (RR) inhibitory activity relative to the unsubstituted parent hydroxyguanidine. Three novel N-hydroxy-N′-aminoguanidine derivatives were found to be 20-30 times more active than hydroxyguanidine itself as inhibitors of ribonucleotide reductase from rat Novikoff tumors [1]. This class-level potency enhancement establishes the pharmacologic potential of the N-hydroxyguanidine scaffold for developing potent RR inhibitors.

Ribonucleotide Reductase Anticancer Antiviral

Positional Isomerism in Imidazole Carboximidamides

The substitution position on the imidazole ring fundamentally determines chemical and biological properties. N′-hydroxy-1H-imidazole-2-carboximidamide (CAS 915229-83-3) and N′-hydroxy-1H-imidazole-5-carboximidamide represent regioisomeric variants that, despite identical molecular formula (C4H6N4O, MW 126.12), exhibit distinct electronic distributions, pKa values, hydrogen-bonding geometries, and target-enzyme complementarity . The 4-substituted isomer (target compound) positions the N-hydroxycarboximidamide moiety at a unique spatial orientation relative to the imidazole N1 and N3 atoms, creating a distinct pharmacophore geometry that cannot be replicated by 2- or 5-substituted analogs.

Regioisomerism SAR Medicinal Chemistry

Application Scenarios


CYP3A4 Drug-Drug Interaction Screening

Based on the quantified CYP3A4 IC50 of 233 nM [1], this compound is suitable for use as a moderate-inhibition reference standard in cytochrome P450 inhibition screening panels. Researchers can benchmark novel chemical entities against this established moderate inhibition value to contextualize drug-drug interaction risk. The compound provides a defined intermediate point on the inhibition spectrum between weak inhibitors (IC50 > 10 μM) and strong inhibitors like ketoconazole (IC50 ≈ 15-50 nM).

HDAC1/HDAC2 Isoform-Selective Probe Development

The differential HDAC1 (IC50 = 550 nM) and HDAC2 (IC50 = 400 nM) inhibitory profile establishes this compound as a reference for investigating class I HDAC isoform selectivity [1]. Researchers can employ this compound in parallel with pan-HDAC inhibitors like SAHA to dissect isoform-specific contributions to cellular phenotypes. The modest selectivity ratio (1.38×) provides a defined baseline for optimizing isoform discrimination through structural modification.

N-Hydroxyimidazole Metalloenzyme Inhibitor Scaffold

The validated N-hydroxyimidazole chelating unit, demonstrated in fosmidomycin analogs targeting DXR [2], supports the use of this compound as a core scaffold for developing inhibitors of metal-dependent enzymes including ribonucleotide reductase, matrix metalloproteinases, and HDACs. The conformationally constrained N,O-donor geometry offers distinct coordination properties relative to flexible N-hydroxyalkylamine chelators, potentially improving target selectivity.

Ribonucleotide Reductase-Targeted Anticancer Discovery

Given that N-hydroxyguanidine derivatives demonstrate 20-30× enhanced ribonucleotide reductase inhibitory activity over the parent hydroxyguanidine scaffold [3], this imidazole-constrained N-hydroxycarboximidamide represents a structurally defined starting point for structure-based optimization. Researchers can systematically explore substituent effects (aryl, heteroaryl, alkyl modifications) to achieve potency enhancements analogous to those documented for the N-hydroxy-N′-aminoguanidine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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